1-Chloro-1,2-difluoropenta-1,4-diene
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Overview
Description
Preparation Methods
The synthesis of 1-Chloro-1,2-difluoropenta-1,4-diene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the halogenation of a suitable diene precursor. For instance, the reaction of 1,4-pentadiene with chlorine and fluorine sources under controlled conditions can yield this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-1,2-difluoropenta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium fluoride.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2, Cl2).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. .
Scientific Research Applications
1-Chloro-1,2-difluoropenta-1,4-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated dienes and their reactivity.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-1,2-difluoropenta-1,4-diene involves its interaction with molecular targets through its reactive double bonds and halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
1-Chloro-1,2-difluoropenta-1,4-diene can be compared with other halogenated dienes, such as:
1-Chloro-1,2-difluorobutadiene: Similar in structure but with a shorter carbon chain.
1-Bromo-1,2-difluoropenta-1,4-diene: Similar but with bromine instead of chlorine.
1-Chloro-1,2-difluorohexadiene: Similar but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms on a five-carbon diene structure, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-chloro-1,2-difluoropenta-1,4-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLBCKCKFFSTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395408 |
Source
|
Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-23-0 |
Source
|
Record name | 1-Chloro-1,2-difluoro-1,4-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-1,2-difluoropenta-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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